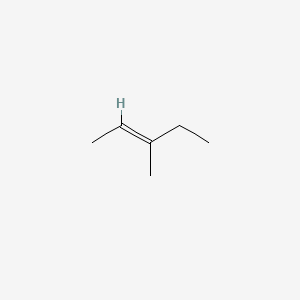
trans-3-Methyl-2-pentene
Overview
Description
trans-3-Methyl-2-pentene: is an organic compound classified as an alkene, which means it contains a carbon-carbon double bond. This compound is characterized by its molecular formula C6H12 and a molecular weight of 84.16 g/mol . The "trans" designation indicates that the substituents on the double bond are on opposite sides, leading to a more stable and less reactive structure compared to its "cis" counterpart.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Alkenes: One common method involves the hydroboration-oxidation of alkenes, where an alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Dehydration of Alcohols: Another method is the dehydration of alcohols, where an alcohol is heated in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding alkene.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller, more useful ones, including alkenes like this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids, depending on the conditions and reagents used.
Hydrogenation: This compound can be hydrogenated to form alkanes, typically using a metal catalyst such as palladium or platinum.
Halogenation: Addition of halogens (e.g., chlorine or bromine) to the double bond results in the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are employed.
Halogenation: Elemental halogens or halogen-containing compounds are used.
Major Products Formed:
Oxidation: Primary alcohols, secondary alcohols, ketones, or carboxylic acids.
Hydrogenation: Alkanes.
Halogenation: Dihalogenated alkanes.
Mechanism of Action
Target of Action
trans-3-Methyl-2-pentene is a type of alkene, a class of compounds that are primarily targeted by reactions involving addition across the carbon-carbon double bond . The primary targets of this compound are therefore the reagents involved in these addition reactions, such as peroxycarboxylic acids in epoxidation reactions or borane in hydroboration-oxidation reactions .
Mode of Action
The mode of action of this compound involves its interaction with these reagents in a concerted manner, leading to changes in its molecular structure . In the case of epoxidation, the electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond of the alkene, resulting in the formation of an oxacyclopropane ring . Similarly, in hydroboration-oxidation reactions, the boron attaches to the least substituted carbon and the hydrogen attaches to the more substituted carbon in the alkene double bond .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of more complex organic compounds. For instance, the oxacyclopropane rings formed during epoxidation can be further reacted to form anti-vicinal diols . Similarly, the products of hydroboration-oxidation reactions can be further oxidized to form alcohols .
Result of Action
The result of the action of this compound is the formation of new organic compounds, such as oxacyclopropane rings or alcohols, depending on the specific reaction conditions . These compounds can have various molecular and cellular effects, depending on their specific properties and the biological context in which they are present.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by the concentration of the reagents, the temperature, and the presence of catalysts . Additionally, its stability can be affected by factors such as exposure to light, heat, or oxygen. It is also worth noting that this compound is a flammable liquid and can form explosive concentrations in the air , which are important safety considerations when handling this compound.
Scientific Research Applications
Chemistry: trans-3-Methyl-2-pentene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals and as a starting material for various drug synthesis processes. Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
cis-3-Methyl-2-pentene: The geometric isomer with substituents on the same side of the double bond.
2-Methyl-2-butene: Another branched alkene with a similar molecular formula.
1-Pentene: A straight-chain alkene with one less carbon atom.
Uniqueness: trans-3-Methyl-2-pentene is unique due to its trans configuration, which imparts greater stability and different reactivity compared to its cis isomer. Additionally, its branched structure influences its chemical behavior and applications.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound in organic chemistry and beyond.
Properties
IUPAC Name |
(E)-3-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQGRRJLJLVQAQ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073240, DTXSID00897275 | |
| Record name | 2-Pentene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-Methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-12-6, 922-61-2 | |
| Record name | trans-3-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-Methylpent-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Methyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-Methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2KS6SX7MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of trans-3-Methyl-2-pentene influence its reactivity in photooxidation reactions within zeolites?
A1: Research suggests that the confinement of this compound within the narrow channels of ZSM-5 zeolites significantly impacts its reactivity during photooxidation. [] When exposed to singlet oxygen generated by a sensitizer like tetraphenylporphyrin (TPP) outside the zeolite, the confined space within ZSM-5 directs the reaction to predominantly form allylic hydroperoxides. Interestingly, this regioselectivity favors hydrogen abstraction from the largest substituents on the alkene. This selectivity contrasts with observations in less confined environments like dye-supported Na-Y zeolites, where secondary hydroperoxides are preferred. This highlights how the steric constraints imposed by the zeolite framework can dictate the reaction pathway and product distribution. [] Further investigation into these confined reactions could provide valuable insights for designing selective oxidation processes.
Q2: Can you explain the use of this compound as a probe molecule for determining the acidity of solid acids?
A2: this compound serves as a valuable probe molecule for assessing the acidity of solid acids, particularly zeolites, through its isomerization reaction. [] The reaction produces a mixture of trans- and cis-4-Methyl-2-pentene through a hydrogen shift, and this compound via a methyl group shift. The ratio of these products, particularly this compound to the 4-methyl isomers, provides a measure of the catalyst's acidity. A higher proportion of this compound indicates stronger acidity. This method was employed to compare the acidity of mesoporous Na-ZSM-5 and conventional Na-ZSM-5, revealing the former's higher acidity, potentially due to its larger surface area. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



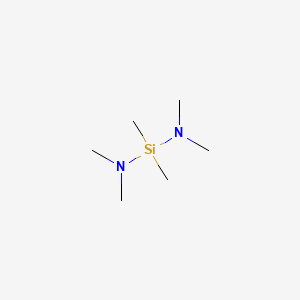
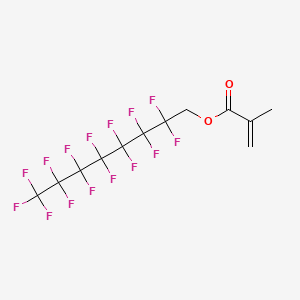

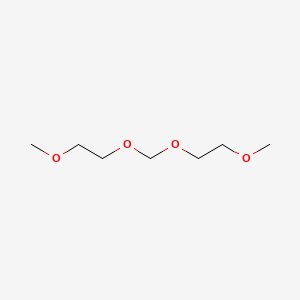
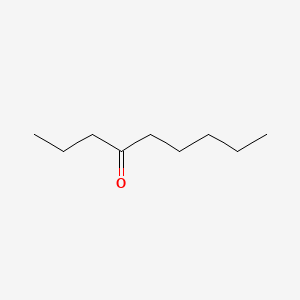
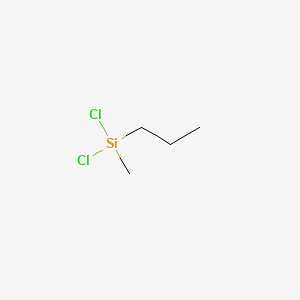
![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)
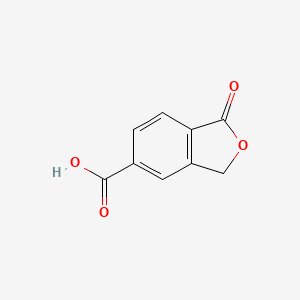
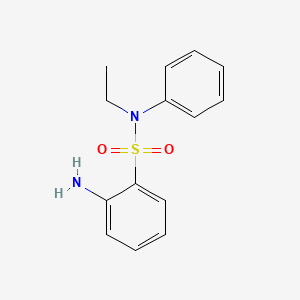
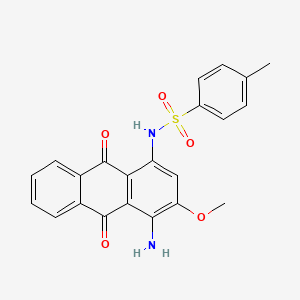
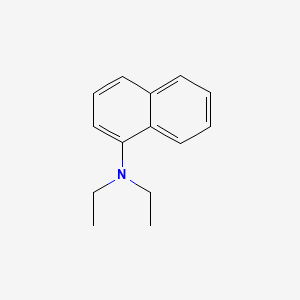
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![3-[(2-Chlorophenyl)amino]propanenitrile](/img/structure/B1580900.png)
